molecular formula C25H26N2O7S B11248337 N-(2,4-dimethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2,4-dimethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11248337
M. Wt: 498.5 g/mol
InChI Key: NOFHQQKBJQWMNA-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in materials science, particularly in the development of high-performance polymers

Properties

Molecular Formula

C25H26N2O7S

Molecular Weight

498.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)sulfonyl-7-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H26N2O7S/c1-16-5-12-21-23(13-16)34-24(25(28)26-20-11-8-18(32-3)14-22(20)33-4)15-27(21)35(29,30)19-9-6-17(31-2)7-10-19/h5-14,24H,15H2,1-4H3,(H,26,28)

InChI Key

NOFHQQKBJQWMNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CC(O2)C(=O)NC3=C(C=C(C=C3)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include phenols and amines, which react in the presence of catalysts.

    Introduction of Substituents: The methoxy and sulfonyl groups are introduced through electrophilic aromatic substitution reactions. Reagents such as methoxybenzene and sulfonyl chlorides are used.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazine ring and the phenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and reduced benzoxazine derivatives.

    Substitution: Various substituted benzoxazines depending on the reagents used.

Scientific Research Applications

Chemistry

    Polymer Science: Used in the synthesis of high-performance polymers with applications in aerospace and electronics.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Probes: Used in the study of enzyme mechanisms and protein interactions.

Industry

    Materials Science: Application in the development of advanced materials with unique mechanical and thermal properties.

    Coatings and Adhesives: Used in the formulation of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE depends on its application:

    In Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.

    In Drug Development: Interacts with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHOXYPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Lacks the 7-methyl group, which may affect its chemical properties and applications.

    N-(2,4-DIMETHOXYPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Differs in the oxidation state of the benzoxazine ring.

Uniqueness

The presence of the 7-methyl group and the specific arrangement of methoxy and sulfonyl groups make N-(2,4-DIMETHOXYPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE unique

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